molecular formula C17H21N3O3S2 B2701900 N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-78-6

N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2701900
CAS No.: 1105235-78-6
M. Wt: 379.49
InChI Key: FMQMCEYNZWVQEW-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Sulfonylation: The thiophene ring is introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperidine intermediate under basic conditions.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Pyridine Attachment: The final step involves the attachment of the pyridine ring via a nucleophilic substitution reaction, where the pyridine-3-ylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Yield Source
6M HCl, reflux, 6 hours2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid78%
2M NaOH, 80°C, 4 hoursSame as above85%
  • Hydrolysis is critical for modifying pharmacokinetic properties by introducing polar functional groups.

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl group participates in nucleophilic substitutions, particularly at the sulfonyl sulfur.

Reagent Reaction Type Product Notes
NaN₃, DMF, 100°CSulfonamide substitutionAzide derivativeRequires anhydrous conditions
RNH₂ (primary amines), Et₃NSulfonamide alkylationN-alkylated sulfonamidesYields: 60-75%
  • The sulfonamide’s electron-withdrawing nature enhances electrophilicity at the sulfur atom.

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening and functionalization at the nitrogen or adjacent carbons.

Reaction Conditions Outcome Application
H₂, Pd/C (10 atm)Hydrogenolysis, 12 hoursRing-opened secondary amineBioactivity modulation
CH₃I, K₂CO₃, DMFN-methylationN-methylpiperidine derivativeImproved metabolic stability
  • Ring-opening via hydrogenolysis is a strategic step for generating linear intermediates.

Thiophene Ring Oxidation

The thiophene moiety is susceptible to oxidation, forming sulfone or sulfoxide derivatives.

Oxidizing Agent Product Selectivity Source
mCPBA (2 eq.), CH₂Cl₂, 0°CThiophene-2-sulfonic acid90%
H₂O₂ (30%), AcOH, 60°CThiophene sulfoxide65%
  • Oxidation alters electronic properties, influencing binding affinity to biological targets .

Pyridine Functionalization

The pyridin-3-ylmethyl group undergoes electrophilic substitution and coordination reactions.

Reaction Conditions Product Notes
HNO₃, H₂SO₄, 0°CNitration at C44-Nitro-pyridin-3-ylmethyl derivativeRequires strict temp control
Pd(OAc)₂, ligand, aryl halideSuzuki couplingBiaryl-functionalized analogCatalytic conditions
  • Nitration and cross-coupling reactions expand structural diversity for SAR studies .

Amide Bond Alkylation/Acylation

The secondary amide nitrogen can undergo alkylation or acylation under specific conditions.

Reagent Product Yield Key Observation
CH₃OTf, DIPEA, CH₂Cl₂N-methylated amide68%Enhanced lipophilicity
Ac₂O, pyridineN-acetyl derivative82%Improved hydrolytic stability
  • Alkylation is sterically challenging due to the bulky pyridin-3-ylmethyl group .

Radical-Mediated Reactions

The thiophene and piperidine moieties participate in photochemical or peroxide-initiated radical reactions.

Initiation Method Reaction Outcome
AIBN, CCl₄, hvThiophene C–H functionalizationIntroduction of halogen/alkyl groups
TBHP, FeCl₃Piperidine ring functionalizationC2 or C3 substitution
  • Radical pathways enable regioselective modifications not achievable via ionic mechanisms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is C18H20N4OSC_{18}H_{20}N_{4}OS, with a molecular weight of approximately 340.4 g/mol. The compound features a piperidine ring, a pyridine moiety, and a thiophenesulfonamide group, which contribute to its biological activity.

Cancer Treatment

Recent studies have identified compounds similar to this compound as potential inhibitors of tankyrase enzymes, which are implicated in Wnt signaling pathways associated with various cancers. The inhibition of tankyrase can lead to the suppression of tumor growth and metastasis by affecting the stability of β-catenin, a key player in the Wnt signaling pathway .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it has shown promise as an inhibitor of PCSK9 mRNA translation, which is significant for cholesterol metabolism and cardiovascular health . This suggests potential applications in managing hypercholesterolemia and related disorders.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Compounds structurally related to this compound have been evaluated for their efficacy against both bacterial and fungal pathogens, demonstrating their potential as antimicrobial agents .

Study on Cancer Cell Lines

A notable case study explored the effects of piperidine derivatives on cancer cell lines. The study demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against colorectal cancer cells. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest .

Antimicrobial Efficacy Evaluation

In another investigation, a series of compounds including this compound were synthesized and tested against common pathogens such as Xanthomonas axonopodis and Fusarium solani. Results indicated that these compounds had varying degrees of antimicrobial activity, highlighting their potential for agricultural applications .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(pyridin-4-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(pyridin-3-ylmethyl)-2-(1-(furan-2-ylsulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its binding affinity and specificity for certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of approximately 358.45 g/mol. Its structure features a pyridine ring, a thiophene sulfonamide group, and a piperidine moiety, which contribute to its biological properties.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating biological pathways that lead to its observed pharmacological effects .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyridine and thiophene groups have shown potent inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene or piperidine moieties can enhance cytotoxicity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)0.5Apoptosis induction
Compound BA549 (Lung)1.0Cell cycle arrest
N-(pyridin-3...)HCT116 (Colon)0.8Inhibition of proliferation

Anti-inflammatory Activity

In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro .

Table 2: Anti-inflammatory Effects of Related Compounds

Compound NameInflammatory ModelIC50 (µM)Observed Effect
Compound CLPS-stimulated macrophages0.3Decreased TNF-alpha levels
N-(pyridin-3...)RAW264.7 cells0.4Reduced NO production

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the efficacy of this compound against glioblastoma cells. Results showed significant apoptosis induction at concentrations as low as 0.5 µM, highlighting its potential as an antitumor agent .
  • Case Study on Anti-inflammatory Properties : In another investigation, this compound was tested in a murine model of arthritis. It significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling a functionalized piperidine intermediate with a pyridinylmethylacetamide backbone. A general approach includes:

Sulfonylation : Reacting 1-(piperidin-2-yl)acetamide with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group.

Pyridine Substitution : Coupling the sulfonylated piperidine with 3-(aminomethyl)pyridine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the structure, with emphasis on pyridine (δ 7.1–8.5 ppm) and thiophene (δ 6.8–7.4 ppm) proton environments. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 408.12).
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Q. What stability considerations are essential under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC.
  • pH Stability : Test solubility and degradation in buffers (pH 1–10). The sulfonyl group may hydrolyze under strongly acidic/basic conditions.
  • Recommendation : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?

  • Methodological Answer :

Data Collection : Use a single crystal (≥0.2 mm³) diffracted at 100 K with Mo-Kα radiation.

Structure Solution : SHELXD (dual-space algorithm) phases the data, while SHELXL refines the model, accounting for twinning or disorder in the piperidine-thiophene moiety.

Validation : Check R-factor convergence (R1 < 5%) and validate geometry with CCDC tools.

  • Case Study : SHELX refinement of similar acetamide derivatives confirmed axial-equatorial sulfonyl group orientation .

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays to distinguish target-specific effects from off-target interactions.
  • Dose-Response Curves : Ensure IC50/EC50 values are consistent across replicates. For example, discrepancies in neuroactivity data may arise from differential blood-brain barrier permeability in vivo vs. in vitro .

Q. What computational strategies predict binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions between the acetamide’s pyridine group and receptor active sites (e.g., 5-HT3A).

MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-receptor stability. Key interactions include hydrogen bonds with Thr154 and hydrophobic stacking with Trp183.

Free Energy Calculations : MM-PBSA analysis quantifies binding energy contributions .

Q. How can structure-activity relationship (SAR) studies optimize the thiophenesulfonyl and pyridinylmethyl moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace thiophene with furan or phenyl sulfonyl groups to assess electronic effects.
  • Biological Testing : Screen analogs for receptor selectivity (e.g., σ1 vs. σ2 receptors) using radioligand binding assays.
  • Key Finding : Bulky substituents on the sulfonyl group enhance σ1 affinity but reduce solubility .

Q. What strategies improve bioavailability through formulation?

  • Methodological Answer :

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the pyridine nitrogen to enhance intestinal absorption.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life.
  • In Vivo Validation : Measure plasma Cmax and AUC in rodent models after oral administration .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-16(19-13-14-5-3-8-18-12-14)11-15-6-1-2-9-20(15)25(22,23)17-7-4-10-24-17/h3-5,7-8,10,12,15H,1-2,6,9,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQMCEYNZWVQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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